Leuprorelin

Description

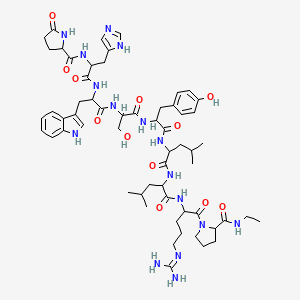

Leuprolide Acetate is the acetate salt of a synthetic nonapeptide analogue of gonadotropin-releasing hormone. Leuprolide binds to and activates gonadotropin-releasing hormone (GnRH) receptors. Continuous, prolonged administration of leuprolide in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. This agent reduces testosterone production to castration levels and may inhibit androgen receptor-positive tumor progression.

Leuprolide Acetate can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.

A potent synthetic long-acting agonist of GONADOTROPIN-RELEASING HORMONE that regulates the synthesis and release of pituitary gonadotropins, LUTEINIZING HORMONE and FOLLICLE STIMULATING HORMONE.

See also: Leuprolide (has active moiety); Leuprolide acetate; norethindrone acetate (component of).

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-XNHQSDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53714-56-0 (Parent) | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049009 | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74381-53-6 | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUPROLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Leuprorelin: Foundational Research and Core Mechanisms

GnRH Agonist Pharmacology and Receptor Interactions

Leuprorelin functions as a superagonist of the GnRH receptor (GnRH-R). It is modeled after the native hypothalamic GnRH, which is a decapeptide that controls the synthesis and release of gonadotropins by activating receptors on anterior pituitary cells. This compound's structure, however, confers a higher binding affinity and greater resistance to degradation compared to endogenous GnRH, leading to a more potent and sustained effect.

The GnRH receptor is a member of the G protein-coupled receptor (GPCR) family. Upon binding of this compound to the GnRH-R on pituitary gonadotropes, the receptor undergoes a conformational change. This change activates associated heterotrimeric G-proteins, specifically coupling to the Gαq/11 subunit.

Activation of Gαq/11 initiates a downstream signaling cascade by stimulating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade of events is the fundamental mechanism that leads to the synthesis and secretion of LH and FSH from the gonadotrope cells.

While the initial interaction of this compound with the GnRH-R is stimulatory, continuous and prolonged exposure leads to a state of pituitary desensitization and receptor downregulation. This process is central to the therapeutic effect of suppressing gonadal hormone production.

The mechanisms behind this include:

Receptor Uncoupling: The GnRH-R becomes uncoupled from its intracellular G-protein signaling molecules, rendering it unable to transmit the signal effectively.

Receptor Internalization: Continuous agonist stimulation causes the GnRH receptors to be internalized from the cell surface, reducing the number of available receptors for binding. This process, also known as downregulation, makes the pituitary cells less responsive to GnRH stimulation.

Enhanced Proteolysis: In some cellular models, sustained exposure to a GnRH agonist has been shown to result in the specific downregulation of cellular levels of Gqα and G11α, attributed to the enhanced proteolysis of these activated G proteins.

This desensitization is the reason that a continuous administration of this compound, after the initial flare, profoundly suppresses the pituitary-gonadal axis.

The administration of this compound results in a distinct biphasic pattern of LH and FSH secretion.

Initial Stimulatory Phase (Flare Effect): Upon initial administration, this compound acts as a potent agonist, causing a rapid and significant release of stored LH and FSH from the pituitary gland. This is often referred to as the "flare effect." Studies in children have shown that serum LH and FSH levels rise rapidly after an initial injection, reaching sustained elevations within 30 to 120 minutes. For instance, one study recorded a median baseline LH level of 2.1 mIU/mL, which peaked at 27.5 mIU/mL at 45 minutes post-injection, while FSH increased from 5.2 to 16.5 mIU/mL. This initial surge can lead to a transient increase in testosterone (B1683101) in males and estrogen in females.

Suppressive Phase: Following the initial flare, the continuous presence of this compound leads to the downregulation and desensitization of pituitary GnRH receptors. This makes the pituitary gland refractory to further stimulation, resulting in a profound and sustained suppression of LH and FSH secretion. This reduction in gonadotropin levels occurs within two to four weeks of continuous therapy. After three months of therapy, median serum LH levels have been shown to be significantly reduced, for example, to only 0.83 mIU/mL.

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a tightly regulated hormonal feedback system essential for reproduction and development. The hypothalamus secretes GnRH in a pulsatile manner, which stimulates the pituitary to release LH and FSH. These gonadotropins then act on the gonads (testes and ovaries) to stimulate the production of sex steroids (testosterone and estrogen) and support gametogenesis.

This compound fundamentally alters the normal function of this axis. By providing continuous, rather than pulsatile, stimulation to the pituitary GnRH receptors, it disrupts the delicate signaling required for normal function. The initial flare of LH and FSH is followed by profound suppression. This lack of gonadotropin stimulation effectively shuts down gonadal steroidogenesis, leading to a significant decrease in circulating levels of testosterone and estrogen to castrate or postmenopausal levels. This reversible, medically induced hypogonadal state is the ultimate goal of this compound therapy in various hormone-dependent conditions.

Preclinical Investigations of this compound Activity

Preclinical research, particularly in vitro studies using cellular models, has been instrumental in elucidating the direct effects of this compound at the cellular level, independent of its systemic effects on the HPG axis.

Studies on various cell lines, primarily prostate cancer cells, have demonstrated that this compound can exert direct effects. Research has shown that GnRH receptors are present on cancer cells, suggesting a pathway for direct action.

In studies using the androgen-insensitive prostate cancer cell line PC-3, this compound treatment was found to modulate the expression of the GnRH receptor itself. A long and continuous treatment (up to 30 days) with this compound (10⁻⁶ M) resulted in an increase in GnRH-R of approximately 80%. Other research on PC-3 cells showed that while this compound alone was ineffective in regulating cell growth, it had an inhibitory effect on the mitogenic action of epidermal growth factor (EGF). It also reduced prostate-specific antigen (PSA) gene expression and counteracted the gene expression induced by EGF.

In the androgen-sensitive LNCaP prostate cancer cell line, this compound was shown to counteract the stimulatory action of androgens on cell proliferation and reduce PSA gene expression. These findings suggest that this compound may act as a negative growth factor, directly regulating cellular processes beyond its indirect hormonal effects.

Table 1: Summary of In Vitro Effects of this compound on Prostate Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Androgen Sensitivity | Key Findings | Reference |

|---|

In Vivo Animal Model Studies for Gonadal Suppression

Early preclinical research into this compound extensively utilized in vivo animal models to establish its effects on the pituitary-gonadal axis. These studies were fundamental in demonstrating the compound's ability to induce profound and sustained suppression of gonadal function.

In studies involving rats and dogs, depot formulations of this compound were shown to provide sustained serum drug levels for extended periods, such as three months, following a single injection. nih.govnih.gov This sustained release led to the persistent suppression of key reproductive hormones. In male rats and dogs, serum testosterone levels were significantly reduced for over 16 weeks. nih.gov Similarly, in female rats, a single injection resulted in the sustained suppression of serum luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol (B170435) for more than 16 weeks. nih.gov

The hormonal suppression translated directly to physiological changes in reproductive organs. In male rats, the growth of genital organs was suppressed in a dose-dependent manner over a three-month period. nih.gov Likewise, female rats exhibited a dose-dependent suppression of ovarian and uterine growth. nih.gov These studies confirmed that continuous stimulation of the pituitary by this compound leads to desensitization and downregulation of receptors, ultimately shutting down the production of gonadal steroids. Research in other species, such as female wapiti (elk), has also demonstrated that this compound can cause a decrease in LH and progesterone (B1679170) concentrations, leading to the temporary suppression of ovulation and steroidogenesis. researchgate.net

| Animal Model | Key Hormones Measured | Observed Physiological Effects | Duration of Effect |

|---|---|---|---|

| Female Sprague-Dawley Rats | Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Estradiol | Suppressed growth of ovaries and uterus | > 16 weeks |

| Male Sprague-Dawley Rats | Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone | Suppressed growth of genital organs | > 15 weeks |

| Male Dogs | Testosterone | Not specified in detail | > 16 weeks |

| Female Wapiti (Elk) | Luteinizing Hormone (LH), Progesterone | Temporary suppression of ovulation and steroidogenesis | One breeding season |

Preclinical Assessment of Anti-Tumorigenic Effects

The preclinical assessment of this compound's anti-tumorigenic effects is rooted in its established mechanism of gonadal suppression. The growth of certain cancers, particularly prostate and breast cancer, is known to be dependent on sex hormones like testosterone and estrogen. Therefore, the rationale for using this compound is to create a state of hormonal deprivation, thereby inhibiting the proliferation of these hormone-dependent tumor cells.

Preclinical cancer research relies on various animal models, including patient-derived xenograft (PDX) models where patient tumor samples are implanted into immunodeficient mice, to test the efficacy of anti-cancer therapies. nih.gov For hormone-receptor-positive cancers, models that replicate this dependency are crucial. The anti-tumorigenic potential of this compound has been evaluated in such contexts, where its ability to reduce circulating levels of testosterone or estrogen is hypothesized to slow or halt tumor progression.

Computational models have also been employed in preclinical assessments to identify potential drug repositioning candidates. In one such network-based model, this compound was identified as a top-ranking candidate for breast cancer therapy, a finding supported by existing literature and clinical trials. mdpi.com This in silico research complements in vivo studies by providing a mechanistic rationale for investigating this compound's efficacy against hormone-sensitive malignancies. The core of its preclinical anti-tumor assessment lies in demonstrating that the profound suppression of gonadal hormones, as seen in foundational animal studies, translates into a tangible anti-proliferative effect in models of hormone-dependent cancers.

Investigation of this compound in Neurodegenerative Disease Models

Researchers have investigated the potential utility of this compound in various animal models of neurodegenerative diseases, moving beyond its traditional application in oncology. nih.gov These investigations are often based on hypotheses linking hormonal changes to the pathophysiology of these complex disorders.

One notable area of research is in spinal and bulbar muscular atrophy (SBMA), an X-linked motor neuron disease caused by a polyglutamine (polyQ) expansion in the androgen receptor. nih.gov Because the disease affects males and its pathology is linked to the ligand-dependent activation of the mutant androgen receptor, reducing testosterone levels presents a logical therapeutic strategy. nih.govsbma.info In a transgenic mouse model of SBMA carrying a human androgen receptor with an expanded polyQ tract, treatment with this compound was shown to rescue motor dysfunction. nih.govniph.go.jp The treatment successfully reduced the nuclear accumulation of the mutant androgen receptor fragments in neurons and ameliorated neurogenic muscle atrophy. sbma.infoniph.go.jp These findings indicated that the therapeutic effect was mediated by the suppression of testosterone. sbma.info

| Animal Model | Pathological Feature Addressed | Key Findings with this compound Treatment |

|---|---|---|

| Transgenic Male Mice (AR-97Q) | Nuclear accumulation of mutant androgen receptor | Reduced insoluble nuclear androgen receptor fragments |

| Transgenic Male Mice (AR-97Q) | Motor dysfunction (assessed by rotarod and cage activity) | Significantly less motor impairment |

| Transgenic Male Mice (AR-97Q) | Neurogenic muscle atrophy | Amelioration of grouped atrophy and small angulated fibers |

| Transgenic Male Mice (AR-97Q) | Reduced lifespan | Significantly prolonged life |

This compound has also been a subject of interest in Alzheimer's disease research. Preclinical animal studies have suggested that suppressing luteinizing hormone and follicle-stimulating hormone can reduce signature biomarkers of Alzheimer's disease, such as amyloid protein deposition and tau phosphorylation. wisc.edu This hormonal suppression is also thought to influence neuroinflammation and abnormal brain cell replication. wisc.edu These findings from animal models provided the foundational rationale for exploring this compound as a potential therapeutic agent in clinical settings for Alzheimer's disease. wisc.edualzinfo.orgj-alz.com

Clinical Efficacy and Therapeutic Applications of Leuprorelin

Leuprorelin in Androgen-Dependent Neoplasms

This compound plays a significant role in the treatment of cancers that are sensitive to androgens, primarily prostate cancer.

Breast Cancer Management

Role in Premenopausal and Perimenopausal Hormone Receptor-Positive Breast Cancer

Ovarian suppression with LHRH agonists, such as this compound, is an effective adjuvant treatment for premenopausal women diagnosed with estrogen receptor (ER)-positive breast cancer ascopubs.orgnihr.ac.uk. This approach aims to suppress estrogen production by the ovaries, thereby limiting the growth stimulus for hormone-sensitive cancer cells nihr.ac.uk. Studies have investigated the efficacy of different this compound formulations in this patient population.

Ovarian Suppression for Fertility Preservation in Chemotherapy

Chemotherapy can lead to premature ovarian failure, impacting fertility nihr.ac.uk. Ovarian suppression using GnRH agonists like this compound is explored as a strategy to potentially preserve ovarian function during chemotherapy nihr.ac.ukallianceforfertilitypreservation.orgmskcc.org. The mechanism is not fully clear, but it may involve suppressing the recruitment of follicles, minimizing blood flow to the ovaries, or directly protecting eggs allianceforfertilitypreservation.org.

Ovarian suppression involves administering this compound to block hormones that stimulate the ovaries, preventing egg maturation with the aim of protecting them from chemotherapy effects mskcc.org. Injections are typically started before chemotherapy and continue throughout the treatment duration allianceforfertilitypreservation.orgmskcc.org. While some studies suggest that GnRH agonist use is associated with a higher rate of recovery of regular menses after chemotherapy and a higher number of pregnancies, the effectiveness of ovarian suppression for fertility preservation is still debated and should not replace established methods like egg or embryo freezing nihr.ac.ukallianceforfertilitypreservation.orgbreastcancernow.org.

Table 1: Summary of this compound Efficacy in Premenopausal Breast Cancer and Fertility Preservation

| Application | Study Type/Findings | Key Outcome |

| Premenopausal/Perimenopausal Hormone Receptor-Positive Breast Cancer | Randomized Phase III Trial (TABLE Study) comparing 3-monthly this compound vs. CMF chemotherapy in node-positive patients. ascopubs.org | Similar recurrence-free survival; exploratory overall survival favored this compound. ascopubs.org |

| Premenopausal Hormone Receptor-Positive Breast Cancer | Retrospective study comparing monthly vs. 3-monthly this compound depot with aromatase inhibitor. iu.edunih.gov | Similar disease-free survival and overall survival at 1 year between monthly and 3-monthly regimens. iu.edunih.gov |

| Ovarian Suppression for Fertility Preservation in Chemotherapy | Studies on GnRH agonist use during chemotherapy. nihr.ac.ukallianceforfertilitypreservation.org | Associated with higher rates of menstrual recovery and pregnancies, but effectiveness is debated. nihr.ac.ukallianceforfertilitypreservation.org |

This compound in Gynecological Disorders

This compound is used in the management of several gynecological conditions that are influenced by ovarian hormone production, primarily by inducing a hypoestrogenic state wikipedia.orgnih.gov.

Endometriosis Treatment

Endometriosis is a condition where tissue similar to the uterine lining grows outside the uterus, often causing pain and infertility asu.edu. This compound has been prescribed for the treatment of endometriosis since 1989 asu.edu. It works by inhibiting estrogen production, which is necessary for the growth of endometrial tissue asu.edu.

Clinical studies have demonstrated the efficacy of this compound in reducing symptoms and the size of endometriotic lesions nih.govasu.edu. In a German multicentre study, treatment with this compound acetate (B1210297) resulted in improvements in endometriosis symptoms such as dysmenorrhea (93%), dyspareunia (62%), and pelvic pain (70%) nih.gov. The median score at laparoscopy, used to classify pelvic endometriosis, fell significantly after treatment nih.gov. Laparoscopic surgery combined with this compound has also shown efficacy in improving hormone levels, increasing pregnancy rates, and reducing recurrence rates in patients with endometriosis associated with infertility frontiersin.orgfrontiersin.org.

Uterine Fibroids (Leiomyomata) Management

Uterine fibroids, or leiomyomata, are noncancerous growths of the uterus that can cause heavy bleeding, pain, and pressure nih.govnih.gov. This compound is used in the management of uterine fibroids, particularly for reducing their size and associated symptoms nih.govnih.govijrcog.org.

This compound works by creating a hypoestrogenic state, which leads to a reduction in the volume of fibroids and the uterus nih.govjsafog.com. Clinical trials have shown significant reductions in uterine volume after treatment with leuprolide acetate nih.govnih.gov. In one study, mean uterine volume decreased by 36% at 12 weeks and 45% at 24 weeks of treatment nih.govnih.gov. The majority of patients experienced resolution or improvement of fibroid-related symptoms, with 97% of those presenting with menorrhagia seeing symptom resolution nih.gov. However, the reduction in size is temporary, with uterine volume returning to pretreatment size within about 6 months after discontinuing treatment nih.govnih.govjsafog.com. This compound is sometimes used preoperatively to reduce fibroid size and improve anemia before surgery nih.govjsafog.com.

Hypermenorrhea (Menorrhagia) Control

Hypermenorrhea, or menorrhagia, is characterized by heavy or prolonged menstrual bleeding sci-hub.se. This compound, as a GnRH agonist, can be used to control hypermenorrhea by suppressing ovarian function and thus reducing menstrual blood loss sci-hub.sedroracle.ai. By inducing a state of low ovarian hormone levels, this compound prevents menstruation nih.gov.

In patients with leiomyomata-associated menorrhagia, this compound treatment has been shown to lead to symptom resolution nih.gov. This compound is considered a promising therapy for decreasing vaginal bleeding, particularly in patients with conditions like chemotherapy-induced thrombocytopenia where heavy bleeding can be a significant issue sci-hub.se.

Table 2: Summary of this compound Efficacy in Gynecological Disorders

| Condition | Key Efficacy Findings |

| Endometriosis | Reduces symptoms (dysmenorrhea, dyspareunia, pelvic pain) and lesion size. nih.govasu.edu Improves hormone levels, increases pregnancy rates, and reduces recurrence when combined with surgery. frontiersin.orgfrontiersin.org |

| Uterine Fibroids (Leiomyomata) | Causes significant but temporary reductions in uterine and fibroid size. nih.govnih.govjsafog.com Resolves or improves fibroid-related symptoms, including menorrhagia. nih.gov |

| Hypermenorrhea (Menorrhagia) | Suppresses ovarian function, leading to reduced menstrual blood loss and potential amenorrhea. sci-hub.senih.gov Effective in resolving menorrhagia associated with fibroids. nih.gov |

This compound in Pediatric Endocrinology

In pediatric endocrinology, GnRH analogs like this compound are primarily used to manage central precocious puberty (CPP) mdpi.comendocrine-abstracts.org. CPP is characterized by the early onset of pubertal development due to premature activation of the hypothalamic-pituitary-gonadal axis endocrine-abstracts.orgoup.com.

This compound effectively suppresses pubertal progression by inhibiting gonadotropin secretion, thereby delaying bone maturation and potentially improving adult height outcomes mdpi.comendocrine-abstracts.orgoup.comresearchgate.net. Studies have shown that long-acting formulations of this compound effectively suppress pubertal progression and improve predicted adult height in children with CPP endocrine-abstracts.org. A systematic review and meta-analysis indicated that this compound treatment has positive effects on adult height attainment in children with CPP mdpi.comresearchgate.net. The mean difference in final adult height between treated children and target height was 1.75 cm mdpi.comresearchgate.net. This compound treatment does not appear to significantly affect BMI or the onset of menstrual puberty in the long term mdpi.comresearchgate.net.

Table 3: Summary of this compound Efficacy in Pediatric Endocrinology

| Condition | Key Efficacy Findings |

| Central Precocious Puberty | Effectively suppresses pubertal progression. mdpi.comendocrine-abstracts.orgoup.com Improves predicted and final adult height. mdpi.comendocrine-abstracts.orgresearchgate.net Does not significantly affect long-term BMI or onset of menstrual puberty. mdpi.comresearchgate.net |

Central Precocious Puberty (CPP) Management

This compound, a gonadotropin-releasing hormone (GnRH) agonist, is a widely utilized treatment for central precocious puberty (CPP), a condition characterized by the premature activation of the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.comscilit.com The administration of GnRH agonists like this compound aims to suppress gonadotropin secretion, thereby delaying pubertal progression, slowing bone maturation, and potentially improving adult height outcomes. mdpi.comfrontiersin.org Studies have demonstrated that this compound treatment is associated with improved adult height in children with CPP. mdpi.com

Long-Term Efficacy on Adult Height Attainment

Long-term studies and meta-analyses have investigated the impact of this compound treatment on the final adult height of children with CPP. A systematic review and meta-analysis indicated that the final adult height of children with CPP treated with this compound eventually reached the target height, with a significant mean difference of 1.75 cm (95% CI: 0.46–3.03). mdpi.comscilit.com These findings suggest a positive impact of this compound use on adult height attainment. mdpi.com Another study evaluating long-term follow-up after this compound acetate treatment in Japanese children with CPP reported that 89.5% of girls and 90.9% of boys reached adult height within their target height range. oup.comnih.gov

Data on Adult Height Attainment Post-Leuprorelin Treatment for CPP

| Study | Patient Group | Percentage Reaching Target Height Range | Mean Adult Height (cm) |

| TAP-144-SR Japanese Study Group (2005) oup.comnih.gov | Girls | 89.5% | 154.5 ± 5.7 |

| TAP-144-SR Japanese Study Group (2005) oup.comnih.gov | Boys | 90.9% | 163.2 ± 13.0 |

| Systematic Review and Meta-Analysis (2025) mdpi.comscilit.com | Children | Not specified | Mean Difference: 1.75 |

Studies suggest that earlier initiation of treatment from the onset of CPP may result in the greatest increase in height in females. nih.gov Additionally, female patients with the most significant advancement in bone age may experience the most height gain over predicted adult height with GnRHa treatment. nih.gov

Impact on Pubertal Progression and Bone Age Advancement

This compound acetate effectively suppresses the advanced growth rate and the rate of bone maturation in females with CPP who have not previously received GnRHa treatment. nih.gov This is similar to effects observed in prior studies. nih.gov GnRH analog administration effectively arrests further development of secondary sex characteristics and slows bone age maturation. oup.com A study comparing monthly and three-monthly regimens of leuprolide acetate in girls with CPP found that the three-monthly regimen demonstrated greater effectiveness in suppressing bone age advancement. frontiersin.org

Recovery of Gonadal Function Post-Treatment

Following the discontinuation of this compound treatment for CPP, recovery of gonadal function has been evaluated in long-term follow-up studies. In a study of Japanese children, menarche or remenarche occurred in 96.8% of girls at an average age of 13.1 ± 1.5 years. oup.comnih.govoup.com Of the girls who provided urine samples, all idiopathic and two organic cases were considered to have ovulation. oup.comnih.govoup.com Serum testosterone (B1683101) levels reached normal adult levels in all boys in the study. oup.comnih.govoup.com These findings suggest that long-term this compound treatment for children with CPP has no adverse effects on the recovery of reproductive function. oup.comnih.gov The timing of menstrual puberty in the this compound-treated group was approximately 15.83 months (95% CI: 11.62–20.03) after the discontinuation of treatment, and the proportion of menstrual regularity was 85% (95% CI: 75–91%). mdpi.comscilit.comresearchgate.net

Emerging and Investigational Therapeutic Uses of this compound

Alzheimer's Disease Research

This compound is being investigated for its potential in treating Alzheimer's disease (AD). wikipedia.org Research is exploring whether leuprolide acetate can slow or prevent decline in thinking abilities and functioning in women with AD who are also taking a cholinesterase inhibitor medication like donepezil (B133215). cornell.eduwisc.edualzheimers.gov The LUCINDA trial is a phase 2 study assessing the effects of leuprolide acetate in postmenopausal women with mild cognitive impairment or AD who are on a stable dose of a cholinesterase inhibitor. alzheimers.gov Participants in this trial are randomly assigned to receive either the study drug or a placebo. alzheimers.gov Earlier studies in men treated with leuprolide for prostate cancer showed a potentially decreased risk of mortality from Alzheimer's disease. touro.edualzinfo.org A small, preliminary study in women with mild to moderate AD suggested that treatment with both donepezil and high doses of this compound resulted in almost no deterioration in memory and thinking skills over a year, as assessed by memory testing. alzinfo.org Research suggests that this compound may act by suppressing blood levels of luteinizing hormone and follicle-stimulating hormone. wisc.edu

Polycystic Ovary Syndrome (PCOS) Investigations

Investigations into the use of this compound for polycystic ovary syndrome (PCOS) have been conducted. frontiersin.orgresearchgate.net PCOS is a heterogeneous disorder characterized by a combination of androgen excess and ovarian dysfunction. ekb.eg One study using a DHEA-induced rat model of PCOS found that this compound was effective in decreasing the symptoms of PCOS, showing better results compared to cabergoline (B1668192) and certain herbal treatments in the study. ekb.eg this compound was found to significantly elevate the LH/FSH ratio, total testosterone, AMH, TSH, and Prolactin, while significantly decreasing progesterone (B1679170) and estradiol (B170435) in this animal model. ekb.eg Another study evaluated the effect of a single dose of leuprolide acetate on gonadotropin and gonadal steroid secretion in brothers of women with PCOS to assess P450c17alpha activity, suggesting that different responses to this compound in these individuals highlight the heterogeneity of PCOS. researchgate.netoup.com

Functional Bowel Disease Studies

Research has explored the efficacy of this compound acetate in patients with moderate to severe functional bowel disease, also known as irritable bowel syndrome. researchgate.netnih.govnih.gov This condition is characterized by symptoms such as abdominal pain, nausea, vomiting, early satiety, bloating, and abdominal distension, occurring significantly more often in women. nih.gov A hypothesis suggests that reproductive steroids may exacerbate these symptoms by antagonizing gastrointestinal nerves. nih.gov

Short Stature Research

This compound has been included in research investigating treatments for idiopathic short stature (ISS) in children and adolescents, particularly in combination with growth hormone (GH). drugbank.comdrugbank.comresearchgate.net The rationale behind this approach is to potentially increase near-adult height by delaying pubertal progression. researchgate.net

A randomized controlled trial investigated the association of GH with this compound in pubertal children with ISS. researchgate.net Patients were randomized to receive either GH with this compound or GH alone. researchgate.net The study aimed to determine if delaying puberty with this compound could increase near-adult height in GH-treated patients. researchgate.net While the study was prematurely discontinued (B1498344) by the regulatory authority, results at 2 years showed that mean baseline height SDS was similar in both groups (-2.5 ± 0.5). researchgate.net At 2 years, height SDS increased to -2.3 ± 0.6 with the combination therapy and -1.8 ± 0.7 with GH alone. researchgate.net Near-adult height SDS was -1.8 ± 0.5 with the combination and -1.9 ± 0.8 with GH alone. researchgate.net

Another phase 3 trial listed on clinicaltrials.gov also investigated Somatropin + this compound versus Somatropin Alone in Pubertal Children With Idiopathic Short Stature (NCT00355030). drugbank.comdrugbank.com

Potential as an Alternative Contraceptive

This compound has been explored as a potential alternative for contraception. researchgate.netwildlifefertilitycontrol.org Its mechanism of suppressing gonadotropins and subsequently sex steroid production forms the basis for its contraceptive potential. tga.gov.auresearchgate.netdrugbank.com

Research has investigated prolonged-release leuprolide formulations as a contraceptive agent. wildlifefertilitycontrol.org Additionally, studies comparing different pre-treatment strategies for IVF/ICSI in women with endometriosis have included this compound. onderzoekmetmensen.nl One randomized controlled trial aimed to assess if the continuous use of oral contraceptives for three months prior to IVF/ICSI treatment would be non-inferior to long-term pituitary down-regulation with a GnRH agonist like this compound for three months in patients with severe endometriosis. onderzoekmetmensen.nl

Spinal and Bulbar Muscular Atrophy (Kennedy's Disease) Research

Spinal and bulbar muscular atrophy (SBMA), also known as Kennedy's disease, is a hereditary motor neuron disease caused by an expanded polyglutamine repeat in the androgen receptor (AR) gene. nih.govkennedysdisease.orgnih.govfrontiersin.org The toxicity of the mutant protein is androgen-dependent, with higher androgen levels in males contributing to disease manifestations. nih.gov Given the androgen-dependent nature of SBMA, anti-androgen therapies, including this compound, have been investigated. nih.govnih.govmedscape.com

A phase 2 randomized, double-blind, placebo-controlled study involving 50 patients with SBMA evaluated this compound. nih.govmedscape.com While some improvement was observed in cricopharyngeal opening duration and mutant AR accumulation, the trial did not meet its primary endpoint of delaying motor progression. nih.govmedscape.com A longer, open-label extension of this study (144 weeks) in a subset of patients showed some benefit, but the results were considered inconclusive. nih.govmedscape.com

Despite the mixed results in clinical trials regarding motor progression, this compound has shown some efficacy in improving dysphagia (swallowing difficulty) in patients with SBMA. nih.govfrontiersin.org Based on its observed efficacy for dysphagia in a clinical trial in Japan, this compound has been approved as a treatment for individuals with SBMA in Japan, although not elsewhere. nih.govfrontiersin.org The approval was based partly on its biological mechanism as a disease-modifying agent that acts on the primary etiology of SBMA and its proven clinical efficacy for dysphagia in clinical trials. frontiersin.org

Further research, including multiyear, placebo-controlled trials with clinically meaningful primary endpoints, is considered necessary to definitively determine the safety and effectiveness of anti-androgen treatment, including this compound, in patients with SBMA. nih.gov

| Condition | Study Type | Key Findings | Source |

| Functional Bowel Disease | Phase II, Randomized, Double-Blind, Placebo-Controlled | Significant improvement in nausea, vomiting, bloating, abdominal pain, early satiety, and overall symptoms. nih.gov | nih.gov |

| Functional Bowel Disease | Long-term Follow-up | More pronounced and significant reductions in nausea, abdominal pain, early satiety, anorexia, abdominal distension, and vomiting. nih.gov | nih.gov |

| Idiopathic Short Stature | Randomized Controlled Trial (GH + this compound vs GH) | No significant difference in near-adult height SDS compared to GH alone at 2 years in a prematurely discontinued study. researchgate.net | researchgate.net |

| Premenstrual Syndrome (PMS) | Double-Blind, Placebo-Controlled, Crossover | Significantly more effective than placebo on all rating scales; most responsive symptoms included irritability, neurologic symptoms, breast tenderness, and fatigue. nih.gov | nih.gov |

| Premenstrual Dysphoric Disorder (PMDD) | Study on Predictors of Response | 73% of women showed symptomatic improvement with leuprolide. nih.gov | nih.gov |

| Spinal and Bulbar Muscular Atrophy | Phase 2, Randomized, Double-Blind, Placebo-Controlled | Some improvement in cricopharyngeal opening duration and mutant AR accumulation, but did not meet primary endpoint of delaying motor progression. nih.govmedscape.com | nih.govmedscape.com |

| Spinal and Bulbar Muscular Atrophy | JASMITT Trial (Randomized, Double-Blind, Placebo-Controlled) | Did not show significant overall improvement in swallowing function; post hoc analysis suggested benefit in patients with shorter disease duration. kennedysdisease.orgnih.govmedscape.com | kennedysdisease.orgnih.govmedscape.com |

| Spinal and Bulbar Muscular Atrophy | Clinical Trials in Japan | Approved in Japan for improving swallowing dysfunction based on observed efficacy. nih.govfrontiersin.org | nih.govfrontiersin.org |

Safety Profile and Adverse Event Research for Leuprorelin

Analysis of Adverse Event Reporting Systems

Analysis of adverse event reporting systems, such as the FDA Adverse Event Reporting System (FAERS), provides valuable insights into the real-world safety profile of leuprorelin. A comprehensive analysis of FAERS data from Q1 2004 to Q1 2024 identified a substantial number of adverse drug event (ADE) reports implicating this compound. tandfonline.comnih.govresearchgate.net This analysis categorized ADEs by system organ class and specific preferred terms. tandfonline.comnih.govresearchgate.net Statistical methods, including Proportional Reporting Ratio (PRR), Reporting Odds Ratio (ROR), Bayesian Confidence Propagation Neural Network (BCPNN), and Empirical Bayesian Geometric Mean (EBGM), were utilized to detect safety signals. tandfonline.comnih.govresearchgate.net Another analysis of FAERS data from Q1 2004 to Q4 2023 identified 102 positive reaction terms across 24 System Organ Classes associated with this compound use. nih.gov These analyses are crucial for identifying potential safety concerns and informing further research.

Common and Expected Adverse Events in Clinical Practice

The adverse reactions associated with this compound are primarily linked to its pharmacological action of altering hormone levels. europa.eueuropa.eu Common and expected adverse events observed in clinical practice and reported in clinical studies include those related to sex hormone suppression. europa.eueuropa.euarchivesofmedicalscience.comnih.gov

Common side effects reported in clinical trials for advanced prostate cancer include pain (including headaches), injection site pain or irritation, digestive problems, urinary problems, and hot flashes. medicalnewstoday.com For endometriosis or uterine fibroids, common side effects reported include pain (including headaches), depression or emotional changes, weight gain or loss, digestive problems, and hot flashes. medicalnewstoday.com In children receiving this compound for central precocious puberty, more common side effects include pain (including headaches), emotional changes, acne and seborrhea, skin rash, and vaginal swelling, bleeding, or discharge in females. medicalnewstoday.com

Hot flashes are one of the most commonly reported side effects, occurring in approximately 58% of patients in some studies and often described as mild or moderate. europa.eueuropa.eu Injection site reactions, such as pain, redness, or swelling, are also frequently reported. archivesofmedicalscience.comgendergp.combreastcancernow.org Other common adverse events include decreased libido, erectile dysfunction, fatigue, headaches, nausea, and muscle and joint pain. wikipedia.orggendergp.combreastcancernow.orgcancerresearchuk.orgcancercentrum.semacmillan.org.ukrxlist.com Weight gain and breast swelling or tenderness (gynecomastia) have also been noted. wikipedia.orgbreastcancernow.orgcancerresearchuk.orgmacmillan.org.uk

The initial phase of GnRH agonist therapy can sometimes lead to a temporary increase in symptoms, known as tumor flare, particularly in patients with prostate cancer. archivesofmedicalscience.comcancerresearchuk.orgmacmillan.org.uk This may involve increased pain, difficulty urinating, bone pain, back pain, blood in the urine, or a pins and needles sensation in the legs. cancerresearchuk.org

Research on Rare and Unexpected Adverse Events

While many adverse events are expected due to this compound's mechanism of action, research also focuses on identifying rare and unexpected adverse events. Analysis of adverse event reporting systems plays a key role in this. The FAERS analysis from Q1 2004 to Q1 2024 identified notable rare ADEs, including bulbospinal muscular atrophy congenital, follicular cystitis, and anaplastic meningioma, based on disproportionate reporting. tandfonline.comnih.govresearchgate.net Another analysis of FAERS data identified previously unrecognized adverse reactions, such as Artificial Menopause, Ovarian Adhesion, Follicular Cystitis, and Intercepted product preparation error. nih.gov These findings highlight the importance of ongoing pharmacovigilance to detect new safety signals.

Serious side effects, though less common, can include convulsions, particularly in patients with a history of seizures or brain disorders, or those taking medications associated with convulsions. rxlist.comlupronprostatecancer.com Severe skin reactions, which can be life-threatening, have also been reported. lupronprostatecancer.com Pseudotumor cerebri (idiopathic intracranial hypertension) has been reported in pediatric patients receiving GnRH agonists, including this compound. lupronpedpro.com Symptoms to monitor for include headache, papilledema, blurred vision, diplopia, loss of vision, pain behind the eye or with eye movement, tinnitus, dizziness, and nausea. lupronpedpro.com

Rarely, this compound can affect the nervous system more seriously, potentially causing severe or recurring headaches, changes to vision, ringing in the ears (tinnitus), or seizures. macmillan.org.uk Allergic reactions, though not common, can occur and may be life-threatening, presenting as rash, shortness of breath, facial swelling, or dizziness. gendergp.comcancerresearchuk.orgmacmillan.org.uk Changes to the heartbeat have also been reported. cancerresearchuk.org

Long-Term Safety and Tolerability Studies

Long-term studies are essential to understand the safety and tolerability of this compound over extended treatment periods. Continued administration of this compound has been shown to maintain testosterone (B1683101) below castrate levels for up to seven years and potentially indefinitely in male patients. europa.eu

Studies evaluating the long-term use of this compound in children with central precocious puberty have assessed its impact on various outcomes. A systematic review and meta-analysis found that this compound treatment did not affect BMI or the onset of menstrual puberty in the long term but had positive effects on adult height. mdpi.comresearchgate.net No severe adverse events related to this compound treatment were observed in this analysis. mdpi.comresearchgate.net The incidence rate of polycystic ovary syndrome (PCOS) in children treated with this compound was approximately 8%, which is within or slightly below the normal range for reproductive-age women. mdpi.comresearchgate.net One study noted that Lupron Depot-Ped is the only CPP treatment with an 18-year safety study, following patients into adulthood. lupronped.com

Long-term use of this compound can potentially increase the risk of osteoporosis due to decreased bone density. wikipedia.orggendergp.commacmillan.org.ukmedlineplus.gov Decreased bone density has been reported in men treated with GnRH agonists, with fractures due to osteoporosis observed in a percentage of patients following several years of therapy. europa.eu Monitoring bone density and considering calcium and vitamin D supplementation may be recommended. gendergp.com

This compound may also impact metabolic parameters over the long term, potentially causing changes in blood sugar levels, including an increased risk of diabetes, and elevated cholesterol levels. breastcancernow.orgcancerresearchuk.orgmacmillan.org.ukmedlineplus.gov Effects on blood pressure have also been reported. breastcancernow.orgmacmillan.org.uk While some liver changes have been noted, they are usually temporary. cancerresearchuk.org

Psychiatric events, such as mood changes, depression, and irritability, can occur and may become more common with longer duration of this compound therapy. wikipedia.orggendergp.comcancerresearchuk.orgcancercentrum.semacmillan.org.ukrxlist.comlupronpedpro.commedlineplus.govdrugs.com

Comparative Safety Profiles with Other Androgen Deprivation Therapies

Comparing the safety profile of this compound with other androgen deprivation therapies (ADT) provides context for its use. The safety profiles of GnRH agonists like this compound, goserelin (B1671991), and triptorelin (B344507) are generally considered comparable. cancerbiomed.orginpharmd.com

In a comparative study of degarelix (B1662521) (a GnRH antagonist) and leuprolide, the hormonal side-effect profiles were similar to those previously reported for ADT. scilit.com However, injection site reactions were more common with subcutaneous degarelix compared to intramuscular leuprolide. scilit.comahajournals.orgahajournals.org Some differences in the incidence of other adverse events were noted, such as urinary tract infections, arthralgia, and chills, which were more frequent with leuprolide in that specific study. scilit.com Another study comparing degarelix and leuprolide found similar rates of severe adverse events and adverse events leading to drug discontinuation. ahajournals.orgahajournals.org Fatigue was more common with degarelix, while hot flushes were less common compared to leuprolide in this study. ahajournals.orgahajournals.org

Regarding cardiovascular safety, a disproportionality analysis from the FAERS database suggested that leuprolide was associated with a significantly reduced risk of myocardial infarction and coronary artery disease, whereas goserelin increased the risk of myocardial infarction and coronary artery disease. mdpi.com Degarelix and relugolix (B1679264) were associated with a higher risk of heart failure in this analysis. mdpi.com Leuprolide and goserelin were associated with a lower risk of cardiac arrest. mdpi.com However, the PRONOUNCE trial, which prospectively compared the cardiovascular safety of degarelix and leuprolide in patients with prostate cancer and cardiovascular disease, was terminated early and found no difference in major adverse cardiovascular events at 1 year between the two groups, leaving some uncertainty. ahajournals.orgahajournals.orgtctmd.com

A review of clinical studies investigating this compound in Asian males with prostate cancer found it to be well tolerated, with common adverse events including hot flushes and mild hepatic dysfunction. nih.gov The safety profile in Asian men was comparable to studies in Western regions. amegroups.org

Mechanisms of Resistance to Leuprorelin Therapy

Androgen Receptor (AR) Pathway Alterations

Alterations in the AR pathway are central to the development of resistance to leuprorelin and other ADTs plos.orgmdpi.comaimspress.combioscientifica.com. These changes can lead to increased AR activity even when androgen levels are suppressed.

AR Amplification and Hypersensitivity

AR amplification and subsequent overexpression are frequently observed mechanisms of resistance in CRPC, occurring in a significant proportion of cases mdpi.comaimspress.comamegroups.org. This amplification leads to an increased number of AR proteins within the cancer cells, making them hypersensitive to the very low levels of androgens that remain after this compound treatment mdpi.comaimspress.comamegroups.org. The elevated AR levels allow for sufficient signaling to promote tumor cell survival and growth despite castrate levels of testosterone (B1683101) mdpi.comaimspress.com. AR amplification is uncommon in hormone-naïve prostate cancer, suggesting it is an adaptive response to the selective pressure of ADT amegroups.org.

AR Mutations

Mutations in the AR gene are another significant mechanism contributing to this compound resistance plos.orgmdpi.combioscientifica.comamegroups.org. These mutations, often located in the ligand-binding domain (LBD) of the AR, can alter the receptor's specificity, allowing it to be activated by a wider range of ligands, including adrenal androgens, other steroid hormones like progesterone (B1679170) and estrogen, and even some antiandrogens that were designed to block AR activity mdpi.commdpi.comaacrjournals.orgbioscientifica.com. Specific AR mutations, such as L702H, W742L/C, H875Y, F877L, and T878A/S, have been frequently identified after the emergence of treatment resistance bioscientifica.comaacrjournals.orgbioscientifica.com. These "hot spot" mutations can change the binding affinity of various ligands and potentially lead to altered responses to AR pathway inhibitors bioscientifica.combioscientifica.com.

Intratumoral and Alternative Androgen Production Pathways

Despite systemic androgen deprivation by this compound, prostate cancer cells can develop the ability to synthesize androgens themselves or utilize alternative sources plos.orgmdpi.comamegroups.orgoaepublish.comoup.com. This intratumoral androgen production provides the necessary ligands to activate the AR and drive tumor growth mdpi.comamegroups.orgoup.com. Enzymes involved in steroidogenesis, such as CYP17A1, HSD3B1, SRD5A1, and AKR1C3, can be upregulated in CRPC, facilitating the conversion of adrenal precursors (like DHEA and DHEA-S) into potent androgens within the tumor microenvironment mdpi.comoaepublish.comoup.comnih.gov. Even after treatment with agents like abiraterone (B193195), which inhibits CYP17A1, a significant reservoir of DHEA-SO4 can remain, serving as a precursor for intratumoral androgen synthesis oaepublish.com.

Mechanisms Involving Coactivators and Corepressors

The transcriptional activity of the AR is modulated by a variety of coregulatory proteins, including coactivators and corepressors plos.orgmdpi.combioscientifica.comdovepress.comfrontiersin.org. In the context of this compound resistance, alterations in the expression or activity of these coregulators can enhance AR signaling plos.orgmdpi.comdovepress.com. An increase in the activity of AR coactivators (such as SRC1, SRC2, SRC3, and GATA2) or a decrease in the influence of corepressors (like NCoR1 and NCoR2) can lead to increased AR-regulated transcription, even in the presence of low androgen levels mdpi.comdovepress.com. This imbalance shifts the cellular state towards a pro-growth phenotype that is less dependent on high androgen concentrations mdpi.comdovepress.com.

Genomic Alterations Contributing to Resistance

Beyond alterations directly impacting the AR gene, a variety of other genomic alterations can contribute to resistance to this compound therapy ascopubs.orgmdpi.com. These include copy number variations (CNVs), such as gains of oncogenes (e.g., MYC, PIK3CA, BRAF) and losses of tumor suppressor genes (e.g., PTEN, BRCA2, TP53, RB1) ascopubs.orgmdpi.commdpi.com. These genomic changes can activate alternative signaling pathways that bypass the AR pathway or cooperate with AR signaling to promote tumor cell survival and proliferation in the presence of ADT ijbs.comjournalagent.comascopubs.orgmdpi.complos.org. Resistance mechanisms can be diverse and may involve both shared, clonal mutations present in the primary tumor and unshared, subclonal mutations that emerge under the selective pressure of ADT ascopubs.org. Alterations affecting DNA damage repair pathways (like BRCA1/2) and cell cycle regulation (like TP53 and RB1) are also implicated in the development of resistance and progression to CRPC ascopubs.orgmdpi.com.

Copy Number Variations (CNVs)

Copy number variations (CNVs), which are alterations in the number of copies of a particular gene or chromosomal region, play a significant role in the development of resistance to androgen deprivation therapy (ADT), including treatment with this compound. Studies have revealed a diversity of genomic resistance mechanisms, with a majority of residual tumor foci harboring CNVs coinciding with the gain of oncogenes or loss of tumor suppressor genes following neoadjuvant treatment with leuprolide plus abiraterone ascopubs.org.

Shared CNVs frequently observed in residual tumor foci after ADT include arm-level single copy losses of chromosomal regions containing tumor suppressor genes such as 10q (PTEN), 13q (BRCA2), 5q (CHD1), 17p (TP53), 16q (ZFHX3), and 8p (NKX3-1) ascopubs.org. Additionally, gain of chromosome arm 8q, containing the oncogene MYC, is also frequently observed ascopubs.org. These shared CNVs likely contribute to the clonal evolution and initial development of the tumor ascopubs.org.

Distinct, focal gains in specific genes, including AR, PIK3CA, and BRAF, have also been identified in residual tumor foci, suggesting their role in mediating resistance to ADT ascopubs.org. The amplification of the androgen receptor (AR) gene is a commonly observed mechanism of resistance, leading to AR overexpression, which allows cancer cells to respond to very low levels of androgens or become constitutively active mdpi.comijbs.com. AR amplification is present in approximately 30% of castration-resistant prostate cancers (CRPCs) but is not typically seen in treatment-naïve prostate cancers ijbs.com. Exposure to ADT is thought to select for AR amplification, facilitating continued AR signaling and the development of castration resistance ijbs.com.

While CNVs are recognized as significant contributors to drug resistance in various cancers, including through mechanisms like altered drug targets or signal transduction pathways, their specific role and prevalence can vary depending on the cancer type and treatment mdpi.comnih.gov. Research continues to explore the mechanisms by which CNVs arise, including processes related to DNA replication and recombination nih.govfrontiersin.org.

Mutations in Tumor Suppressor Genes and Oncogenes

Mutations in tumor suppressor genes and oncogenes are critical drivers of resistance to this compound therapy. These genetic alterations can affect various pathways involved in cell growth, survival, and response to hormonal signals.

Mutations in tumor suppressor genes such as PTEN, BRCA2, and TP53 are frequently observed in residual tumor foci after ADT ascopubs.org. Biallelic inactivation of these genes can occur through various mechanisms, including point mutations and single copy losses ascopubs.org. PTEN mutations or deletions are common in prostate cancer and lead to the activation of the PI3K/AKT pathway, promoting cell survival and inhibiting apoptosis mdpi.comijbs.com. Loss of PTEN function is associated with resistance to AR-targeted therapies mdpi.com. TP53 is another crucial tumor suppressor gene, and its mutation or deletion, found in a significant proportion of cancers, can lead to drug resistance by impairing apoptosis mdpi.com. Mutations in BRCA1 and RB1 have also been identified in the context of resistance to ADT ascopubs.org.

In addition to losses of tumor suppressor genes, mutations and gains in oncogenes contribute to resistance. Focal gains in oncogenes like AR, PIK3CA, and BRAF have been observed ascopubs.org. Mutations can also accumulate in chromatin modifier genes such as KMT2B, KMT2C, and KMT2D ascopubs.org.

Specific mutations in the androgen receptor (AR) gene are well-established mechanisms of acquired resistance to hormonal treatments, including this compound and next-generation AR inhibitors nih.govbioscientifica.com. These mutations, often located in the ligand-binding domain (LBD) of the AR, can alter the receptor's binding affinity to different ligands, including non-canonical steroids, or lead to constitutive activation independent of androgen binding nih.govoaepublish.com. Frequently identified AR mutations after the emergence of treatment resistance include L702H, W742L/C, H875Y, F877L, and T878A/S bioscientifica.com. These mutations can result in altered responses to AR pathway inhibitors bioscientifica.com. For example, the AR F877L mutation has been associated with enzalutamide (B1683756) resistance bioscientifica.com.

Furthermore, resistance can involve mutations in other steroidogenic genes, such as HSD3B1, which can lead to increased intratumoral androgen biosynthesis oaepublish.com. The emergence of constitutively active AR splice variants that lack the LBD is another significant mechanism of resistance, rendering the receptor active even in the absence of ligand and unresponsive to LBD-targeted therapies ijbs.comnih.govoaepublish.com.

The spectrum of genomic alterations observed in resistant tumors often mimics that seen in metastatic castration-resistant prostate cancer (mCRPC), with enrichment for alterations affecting cell cycle, DNA damage repair, and chromatin modifier pathways ascopubs.org. These mutations can emerge through subclonal selection under the pressure of ADT ascopubs.org.

Mathematical Modeling of Resistance Development

Mathematical modeling provides a quantitative framework to understand and predict the dynamics of resistance development to this compound therapy. These models aim to describe the time course of disease progression and quantify the effects of treatment and patient-specific factors on resistance emergence plos.org.

Mathematical models for ADT, including treatment with leuprolide, often incorporate factors such as drug pharmacokinetics, testosterone secretion, and the influence of resistance mimuw.edu.pl. These models can distinguish between different mechanisms of resistance, such as resistance leading to a rise in testosterone levels despite ADT or the emergence of testosterone independence where PSA levels rise even with low testosterone mimuw.edu.pl.

Quantitative population-based disease progression modeling has been applied to clinical data to gain mechanistic insight into how PSA kinetics contribute to the development of castration resistance in patients treated with this compound plos.org. These models can estimate tumor resistant patterns and growth/regression rates plos.org.

A structural model might represent tumor burden by PSA levels over time, incorporating terms for baseline PSA, drug effect (which decays due to resistance), and tumor growth rate plos.org. More complex models can differentiate between drug-resistant and drug-sensitive cancer cell populations, estimating their respective growth rates and the proportion of inherently resistant cells in the initial tumor population plos.org. For instance, a model applied to clinical data estimated that a certain percentage of the original PSA-producing cancer cell population was inherently resistant to this compound treatment, and provided estimates for the growth rates of both sensitive and resistant cell populations plos.org.

Mathematical models can help in understanding the underlying resistance mechanisms and provide new biological insights into tumor behavior under ADT plos.org. They can potentially be used to trace disease progression, quantify treatment effects, and inform clinical trial design and personalized treatment strategies plos.org. Models are being developed to reflect the clinical reality where testosterone levels may inevitably rise, leading to ADT failure nih.govkp.dkrepec.org.

Advanced Delivery Systems and Formulation Research for Leuprorelin

Polymer-Based Sustained-Release Formulations

Polymer-based formulations are widely utilized for the sustained delivery of leuprorelin. These systems encapsulate or incorporate the peptide within a biodegradable polymer matrix, from which it is slowly released as the polymer degrades or through diffusion medicaljournals.segoogle.comkinampark.com. The choice of polymer and formulation method significantly influences the release kinetics and duration of action medicaljournals.sekinampark.com.

Biodegradable Polymer Matrix Systems (e.g., Atrigel®)

Biodegradable polymer matrix systems, such as the Atrigel® delivery system, represent a significant advancement in this compound delivery tandfonline.comarchivesofmedicalscience.comnih.gov. The Atrigel® system typically consists of a biodegradable polymer, often a copolymer of D,L-lactide and glycolide (B1360168) (PLGA), dissolved in a biocompatible solvent like N-methyl-2-pyrrolidone (NMP) tandfonline.comtga.gov.aufda.gov. When this liquid mixture is injected subcutaneously, the solvent diffuses away into the surrounding tissue, causing the polymer to precipitate and form a solid or semi-solid implant in situ tandfonline.comfda.gov. This compound, dispersed within this matrix, is then released as the polymer biodegrades over time tandfonline.comfda.gov.

The Atrigel® system has been successfully applied to develop various sustained-release formulations of this compound acetate (B1210297) (Eligard®), offering different durations of release, including 1-, 3-, and 6-month depots nih.govarchivesofmedicalscience.comnih.govtga.gov.autandfonline.comnih.gov. Studies have shown that this gel-based formulation can provide a consistent and controlled release of this compound, leading to effective and sustained suppression of testosterone (B1683101) levels nih.govtandfonline.comtandfonline.comnih.gov. For instance, a 6-month Eligard® formulation demonstrated sustained testosterone suppression in a large percentage of patients over the study period nih.gov.

Microsphere Formulations

Microsphere formulations are another well-established polymer-based approach for sustained this compound delivery nih.govkinampark.com. These formulations involve encapsulating this compound within biodegradable polymer microspheres, typically made from PLGA or polylactic acid (PLA) medicaljournals.senih.govkinampark.com. The microspheres are prepared using techniques such as emulsion-solvent evaporation methods nih.govkinampark.comijper.org. After intramuscular or subcutaneous injection, the peptide is released from the microspheres through a combination of diffusion and polymer erosion kinampark.com.

Microsphere formulations of this compound (e.g., Lupron Depot®) have been developed to provide sustained release over periods of one, three, and four months nih.govgoogle.com. Research in animal models demonstrated that microspheres made with specific PLGA ratios and molecular weights could achieve satisfactory release profiles and maintain suppressed hormone levels nih.govkinampark.com. Studies comparing microsphere and gel-based formulations have sometimes shown differences in initial release kinetics, with microspheres potentially exhibiting a higher initial burst release nih.gov.

Novel Delivery Technologies and Their Impact on Pharmacokinetics

Beyond conventional polymer matrices and microspheres, novel delivery technologies are being explored to further optimize the pharmacokinetics and efficacy of this compound.

Polymeric Micelles for Intravenous Delivery

Polymeric micelles are being investigated as a potential platform for the intravenous delivery of this compound, particularly for improving its pharmacokinetic profile and extending its circulation half-life nih.govresearchgate.net. These nanocarriers, typically formed from amphiphilic block copolymers, can encapsulate therapeutic peptides within their core researchgate.netresearchgate.net. By covalently linking leuprolide to core-cross-linked polymeric micelles via hydrolyzable ester linkages, researchers have demonstrated the potential for tunable drug release kinetics nih.govresearchgate.net. Studies in rats have shown that leuprolide-entrapped polymeric micelles can significantly prolong the circulation half-life compared to the soluble peptide, with released leuprolide remaining detectable in the blood for several days nih.govresearchgate.net. This approach aims to overcome the rapid renal elimination that limits the clinical application of soluble peptides nih.govresearchgate.net.

Implantable Devices for Sustained Release

Implantable devices offer another avenue for achieving sustained and controlled release of this compound, providing drug delivery over extended durations, such as a year researchgate.neteinj.org. These devices can utilize various mechanisms, including osmotic pumps, to release the drug at a constant rate researchgate.neteinj.orgfda.gov. An example is the Viadur® implant, which employed osmotic technology to deliver leuprolide acetate subcutaneously over a 12-month period researchgate.netfda.gov. While such implants can maintain consistent serum leuprolide concentrations and achieve long-term hormone suppression, their acceptance has sometimes been limited by the need for surgical insertion and removal researchgate.net. Research continues into developing more patient-friendly implantable systems for sustained this compound delivery researchgate.net.

Impact of Formulation on Drug Release Kinetics and Efficacy

The formulation of this compound has a profound impact on its drug release kinetics and, consequently, its clinical efficacy tandfonline.comijper.orgguidetomalariapharmacology.org. Different formulations, such as biodegradable polymer matrices (e.g., Atrigel®) and microspheres, exhibit distinct release profiles nih.govtandfonline.com.

Biodegradable polymer matrix systems like Atrigel® generally form a solid implant in situ after subcutaneous injection, leading to a sustained release as the polymer degrades tandfonline.comfda.gov. This can result in consistent this compound levels and prolonged hormone suppression with minimal fluctuations tandfonline.comtandfonline.com. Studies have shown that the Atrigel® system can provide a controlled release over various durations, contributing to efficient reduction of target hormone levels tandfonline.comtandfonline.com.

Microsphere formulations, while also providing sustained release, can sometimes be associated with an initial burst release of the drug, followed by a more gradual release phase nih.govijper.org. The release kinetics from microspheres are influenced by factors such as polymer type, molecular weight, drug loading, and particle size nih.govkinampark.comijper.org. Achieving a consistent and predictable release profile from microspheres is critical for maintaining continuous therapeutic levels and avoiding potential issues related to fluctuating drug concentrations ijper.orgacs.org.

The impact of formulation on drug release kinetics directly affects the pharmacodynamic response, such as the suppression of testosterone or estradiol (B170435) nih.govnih.govtandfonline.com. Formulations that provide a more consistent and sustained release are generally associated with more reliable and profound hormone suppression, which is essential for the therapeutic efficacy of this compound in hormone-dependent conditions nih.govtandfonline.comfrontiersin.org. Comparative studies of different this compound formulations have highlighted the importance of the delivery system in achieving optimal pharmacokinetic and pharmacodynamic profiles nih.govresearchgate.net. For example, differences in Cmax and AUC have been observed between different depot formulations, influencing the duration and extent of hormone suppression nih.govresearchgate.net.

Table: Comparison of Release Characteristics (Illustrative Data based on Search Results)

| Formulation Type | Delivery System Example | Polymer Type (Common) | Release Mechanism (Primary) | Typical Release Duration | Potential for Initial Burst |

| Biodegradable Polymer Matrix | Atrigel® | PLGA | Polymer Degradation | 1 to 6 months nih.govtandfonline.com | Can occur tandfonline.com |

| Microspheres | Lupron Depot® | PLGA, PLA | Diffusion, Polymer Erosion | 1 to 4 months nih.govgoogle.com | Can occur nih.govijper.org |

| Polymeric Micelles (Novel) | CCL-PMs | Amphiphilic Copolymers | Hydrolytic Cleavage | Days to weeks nih.govresearchgate.net | Tunable nih.gov |

| Implantable Devices (Novel) | Viadur® | Non-biodegradable (e.g., Titanium reservoir) | Osmotic Release | Up to 12 months researchgate.netfda.gov | Controlled/Constant researchgate.netfda.gov |

Research findings underscore that the design and characteristics of this compound formulations are critical determinants of drug release kinetics and the resulting clinical efficacy in maintaining sustained hormone suppression tandfonline.comijper.orgguidetomalariapharmacology.org. Ongoing research continues to focus on developing novel formulations and delivery systems to further improve the therapeutic performance and patient convenience of this compound nih.govresearchgate.net.

Health Economics and Patient Centered Outcomes Research for Leuprorelin

Cost-Effectiveness Analyses of Leuprorelin Formulations

Cost-effectiveness analyses of this compound formulations examine the relationship between the cost of treatment and the health outcomes achieved. These analyses are crucial for informing healthcare decision-making and resource allocation.

Comparison of Different Dosing Intervals and Formulations

Studies comparing different dosing intervals and formulations of this compound have consistently shown variations in cost-effectiveness, primarily driven by administration frequency and associated costs. For instance, an economic evaluation across nine European countries comparing 1-monthly (1 M), 3-monthly (3 M), and 6-monthly (6 M) depot formulations of this compound acetate (B1210297) (Eligard®) in prostate cancer treatment found that the 6 M formulation was the least expensive option in all evaluated countries. nih.govresearchgate.net The average total annual costs per patient for the 6 M formulation ranged from €788 in Belgium to €1839 in Portugal. nih.gov The 3 M option was between 2.5% and 43% more expensive than the 6 M formulation, while the 1 M formulation was the most expensive, costing between 15.5% and 151.6% more than the 6 M option. nih.govresearchgate.net

These cost differences are largely attributed to the frequency of required visits for injection and monitoring. The 1 M regimen typically required twelve visits annually, the 3 M regimen between 4.4 and 4.8 visits, and the 6 M regimen between 2.1 and 2.3 visits. nih.govresearchgate.net The potential savings from switching eligible patients from 1 M and 3 M formulations to the 6 M formulation could fund up to 50% additional visits. nih.govresearchgate.net

A similar economic analysis conducted using Australian costs also indicated that less frequent injections were more cost-effective. racgp.org.au Compared to 6-monthly injections, monthly injections cost $1161 more per year, 3-monthly injections cost $260 more per year, and 4-monthly injections cost $142 more per year. racgp.org.au Significant savings to the healthcare system, estimated at $1.8 million per year, could be achieved by transitioning patients from 1, 3, and 4-monthly injections to 6-monthly injections. racgp.org.au These savings primarily resulted from reduced resource utilization, specifically fewer visits. racgp.org.au

The efficacy and safety profiles of different depot formulations (1 M, 3 M, and 6 M) have been reported as comparable, with similar rates of achieving and maintaining castrate levels of testosterone (B1683101). nih.govresearchgate.net Therefore, the economic advantages of less frequent administrations become a significant factor in cost-effectiveness.

Societal and Healthcare System Perspectives on Cost

Economic evaluations of this compound consider costs from various perspectives, most commonly the healthcare system perspective and, in some cases, a broader societal perspective. The healthcare system perspective typically includes direct medical costs such as the cost of the drug, administration fees, and costs associated with monitoring and managing treatment-related events. frontiersin.org Studies focusing on this perspective have highlighted the impact of formulation choice and administration frequency on direct healthcare expenditures. nih.govresearchgate.netracgp.org.au

The societal perspective, while less frequently the primary focus in the provided search results concerning this compound specifically, encompasses a wider range of costs. This perspective includes not only direct medical costs but also direct non-medical costs (e.g., patient and caregiver time, travel expenses) and indirect costs (e.g., productivity losses due to illness or treatment). ucl.ac.ukweber.org.es Although the this compound-specific economic studies primarily detail direct medical costs, the principles of the societal perspective suggest that less frequent administration could also lead to reduced non-medical costs for patients and their families, such as less time spent traveling to and from appointments and fewer disruptions to work or daily life. racgp.org.au

Patient-Reported Outcomes (PROs) and Quality of Life Studies

Patient-Reported Outcomes (PROs) and Quality of Life (QoL) studies are essential for understanding the impact of this compound treatment from the patient's viewpoint. PROs are health outcomes reported directly by the patient, without interpretation by a clinician, covering various domains including general health, functional status, and quality of life. oslo-universitetssykehus.nomdpi.comipaac.eu

Impact on General Well-being

The impact of this compound on general well-being can vary. In studies investigating intermittent androgen deprivation therapy with this compound in prostate cancer, patients reported an improvement in their general well-being during the treatment-free intervals, which correlated with a return to normal serum testosterone levels. kup.at